1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine
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Overview
Description
1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring system consisting of a pyrazole and a pyridine ring. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in medicinal chemistry and drug discovery .
Mechanism of Action
Target of Action
It is known that pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds to which this compound belongs, have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . This suggests that they may interact with biological targets that also interact with these purine bases.
Mode of Action
This could involve hydrogen bonding and stacking interactions with complementary bases in nucleic acids or proteins .
Biochemical Pathways
Given its structural similarity to adenine and guanine, it may be involved in pathways where these purine bases play a crucial role .
Result of Action
Given its structural similarity to adenine and guanine, it may have effects similar to compounds that interact with these purine bases .
Preparation Methods
The synthesis of 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine typically involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate. This reaction is carried out under specific conditions to ensure the formation of the desired pyrazolopyridine structure . Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity .
Chemical Reactions Analysis
1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the pyrazolopyridine ring .
Scientific Research Applications
1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
Comparison with Similar Compounds
1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine can be compared with other pyrazolopyridine derivatives, such as:
1H-pyrazolo[3,4-b]pyridine: Similar in structure but without the isopropyl group.
2H-pyrazolo[3,4-b]pyridine: Another isomer with different tautomeric forms.
1H-pyrazolo[4,3-c]pyridine: A different fusion pattern of the pyrazole and pyridine rings.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
1-propan-2-ylpyrazolo[3,4-b]pyridin-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4/c1-6(2)13-9-7(4-12-13)3-8(10)5-11-9/h3-6H,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEOZFOGPJEHHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=NC=C(C=C2C=N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427916 |
Source
|
Record name | 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872103-27-0 |
Source
|
Record name | 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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